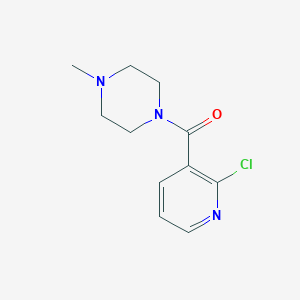

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

This compound has been studied for its potential anti-inflammatory and anti-nociceptive effects, which could be beneficial in the treatment of pain and inflammation.

Methods of Application

Experimental procedures involved the use of animal models to assess the anti-nociceptive activity through tests like the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. Anti-inflammatory activity was evaluated using paw oedema and pleurisy models induced by carrageenan .

Results

The compound, at varying doses (50, 100, or 200 mg/kg, p.o.), demonstrated a dose-dependent decrease in the number of writhings induced by acetic acid. A dose of 100 mg/kg, p.o., notably reduced paw licking time in the second phase of the formalin test and oedema formation in the paw oedema test. It also reduced cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .

Application in Toxicology

Scientific Field

Toxicology

Summary of Application

The compound’s safety profile and acute oral systemic toxicity were assessed to determine its suitability for further pharmaceutical development.

Methods of Application

The acute oral systemic toxicity was evaluated in mice using the neutral red uptake (nru) assay, which is a cytotoxicity screening test .

Results

The compound was classified in the GHS category with an LD50 between 300 and 2000 mg/kg, indicating a moderate level of toxicity and suggesting that it can be considered for further drug development with caution regarding dosage .

Application in Neuropharmacology

Scientific Field

Neuropharmacology

Summary of Application

This compound is being explored for its potential effects on central nervous system disorders, particularly those involving neuroinflammation.

Methods of Application

Research includes synthesizing derivatives and testing their pharmacological activity in vitro and in vivo, focusing on neuroprotective and anti-inflammatory effects .

Results

One derivative, known as LQFM182, has shown promise in reducing neuroinflammation, which is a key factor in various central nervous system diseases .

Application in Chemical Synthesis of Amides

Scientific Field

Organic Chemistry

Summary of Application

The compound is used as a precursor in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which are of interest for their potential biological activities .

Methods of Application

Reactions of 1-methylpiperazine with various acyl chlorides, including 4-chlorobenzoyl chloride, have been conducted to synthesize these amides .

Results

The synthesis has been successful, leading to a range of amides that are being further studied for their pharmacological properties .

Safety And Hazards

The safety data sheet for this compound provides information on its hazards and safety precautions . For example, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Propiedades

IUPAC Name |

(2-chloropyridin-3-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-13-10(9)12/h2-4H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTLIQOVHDGVAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358558 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

CAS RN |

60597-69-5 |

Source

|

| Record name | (2-Chloro-3-pyridinyl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)